3-(4-Fluorobenzyl)-1-methylpiperidin-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 221.27 g/mol. It is categorized as a piperidine derivative, which is characterized by a piperidine ring substituted with a 4-fluorobenzyl group and a ketone functional group at the 4-position. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis.
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one falls under the category of organic compounds, specifically nitrogen-containing heterocycles. It is also classified as a ketone due to the presence of the carbonyl group attached to the piperidine ring.
The synthesis of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-one typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, time, catalysts) are critical for optimizing yield and purity but may vary based on laboratory protocols .
The molecular structure of 3-(4-Fluorobenzyl)-1-methylpiperidin-4-one features:
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one can participate in various chemical reactions, including:
Technical details regarding these reactions often include specific conditions such as solvent choice, reaction time, and temperature to optimize yields .
The mechanism of action for compounds like 3-(4-Fluorobenzyl)-1-methylpiperidin-4-one often involves interaction with biological targets such as receptors or enzymes. This compound may exhibit pharmacological activity by modulating neurotransmitter systems or other biochemical pathways.
Data on specific interactions would require detailed biological assays and studies to elucidate its exact mechanism .
Relevant data from safety data sheets indicate that proper handling measures should be observed due to potential toxicity .
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one has several scientific uses:
Research continues into its biological activities and potential applications in developing new pharmaceuticals targeting specific receptors or pathways within biological systems .
3-(4-Fluorobenzyl)-1-methylpiperidin-4-one is synthesized through sequential transformations starting from 1-methylpiperidin-4-one, a commercially available precursor. One optimized route involves a three-step process:
Alternative routes employ Ugi multicomponent reactions, where 1-methylpiperidin-4-one reacts with 4-fluorobenzyl isocyanide and carboxylic acids in methanol, generating structurally diverse analogs in moderate yields (45-65%) [6]. The choice of pathway depends on scalability requirements and impurity profiles, with the reductive amination route favored for large-scale production due to its operational simplicity.
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Chemical Structure | Role in Synthesis |
---|---|---|
1-Methylpiperidin-4-one | O=C1CCN(C)CC1 | Core scaffold precursor |
4-Fluorobenzaldehyde | O=CC1=CC=C(F)C=C1 | Electrophilic coupling partner |
3-(4-Fluorobenzyl)-1-methylpiperidin-4-ol | FC1=CC=C(CC2CCN(C)CC2O)C=C1 | Alcohol intermediate for oxidation |
Direct N-alkylation of 1-methylpiperidin-4-one represents a streamlined approach, though it faces regioselectivity challenges due to competing enolization. Optimization studies reveal:
Critical purification challenges arise from residual triphenylphosphine oxide when Appel reaction-derived benzyl bromides are used. This necessitates silica gel chromatography or crystallization from toluene/heptane mixtures to achieve pharmaceutically acceptable purity (≥99.0%) .
Solvent selection critically influences both reaction efficiency and impurity profiles:
Table 2: Solvent Optimization for Alkylation Reactions
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Impurity |
---|---|---|---|---|
DMF | 80 | 4 | 85 | O-Benzyl isomer (4%) |
Acetonitrile | 82 | 6 | 78 | None detected |
2-Butanone | 80 | 8 | 81 | Ketal adduct (0.8%) |
Toluene | 110 | 12 | 70 | Dehydrohalogenation (7%) |
Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc) dramatically enhances reaction rates but requires strict temperature control to prevent degradation. Post-reaction, crystallization-driven purification from isopropanol/water (3:1) effectively removes residual palladium catalysts when aryl halide precursors are employed [4].
Deuterated derivatives (e.g., 3-((4-²H-fluorobenzyl)-1-methylpiperidin-4-one) are synthesized via:
A major dimeric impurity (bis-[3-(4-fluorobenzyl)-1-methylpiperidin-4-yl] ether) forms via acid-catalyzed condensation during workup. Mitigation strategies include:
Sustainable manufacturing of 3-(4-fluorobenzyl)-1-methylpiperidin-4-one integrates several green chemistry principles:
Table 3: Green Chemistry Metrics for Production Methods
Parameter | Batch Process | Flow Chemistry | Biocatalytic Process |
---|---|---|---|
PMI (Process Mass Intensity) | 86 | 43 | 29 |
E-Factor | 32 | 11 | 7 |
Energy Consumption (kWh/kg) | 410 | 190 | 90 |
Preferred Solvent | DMF | 2-MeTHF | Water |
Circular economy integration is achieved by recovering 4-fluorobenzyl bromide from quench streams via acidification and extraction, achieving 95% mass efficiency in closed-loop systems [8]. These optimizations align with the 12 Principles of Green Chemistry, particularly waste minimization and inherently safer design for scale-up to metric-ton production volumes.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: